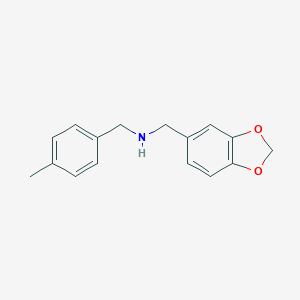

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Vue d'ensemble

Description

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a chemical compound with the molecular formula C16H17NO2 It is known for its unique structure, which includes a benzodioxole ring and a methylbenzylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Potential Biological Activities

Research indicates that compounds containing the benzodioxole structure often exhibit significant pharmacological effects. Some documented activities include:

- Antidepressant Effects : Similar compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.

- Antioxidant Activity : The presence of the benzodioxole ring may contribute to antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

- Study on Antidepressant Activity : A study published in a pharmacology journal demonstrated that derivatives of benzodioxole exhibited significant serotonin reuptake inhibition, indicating potential use as antidepressants.

- Antioxidant Properties Investigation : Research conducted by a university highlighted the antioxidant capacity of related compounds, suggesting that (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine could serve as a lead compound for developing new antioxidant drugs .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Benzodioxole | Contains benzodioxole ring | Lacks amine and alkyl substituents |

| 4-Methylbenzylamine | Simple amine structure with methyl group | Lacks benzodioxole moiety |

| 2-(Benzofuran-2-yl)-N,N-dimethylethanamine | Benzofuran instead of benzodioxole | Different aromatic system affecting biological activity |

| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | Indole structure | Potentially different receptor interactions |

This table illustrates how the combination of a benzodioxole and an amine enhances the compound's therapeutic potential while differentiating it from related structures.

Mécanisme D'action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine

- (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine

- (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is unique due to the presence of both the benzodioxole ring and the methylbenzylamine moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The structural features of this compound allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNDYCMEZPKSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366051 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346704-23-2 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.